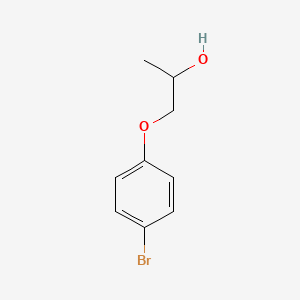

1-(4'-Bromophenoxy)-propane-2-ol

説明

特性

分子式 |

C9H11BrO2 |

|---|---|

分子量 |

231.09 g/mol |

IUPAC名 |

1-(4-bromophenoxy)propan-2-ol |

InChI |

InChI=1S/C9H11BrO2/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7,11H,6H2,1H3 |

InChIキー |

BXMXMTJFBNXCTN-UHFFFAOYSA-N |

正規SMILES |

CC(COC1=CC=C(C=C1)Br)O |

製品の起源 |

United States |

1-(4'-Bromophenoxy)-propane-2-ol spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization and Analytical Workflows for 1-(4'-Bromophenoxy)-propane-2-ol

Executive Summary & Mechanistic Overview

1-(4'-Bromophenoxy)-propane-2-ol (also referred to as 1-(4-bromophenoxy)propan-2-ol) is a highly versatile building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its structural motif—an aryl ether linked to a secondary alcohol—is a foundational pharmacophore in the development of AMPK activators/GDF15 inducers and viral replication inhibitors targeting the nucleoprotein protein–protein interactions of Influenza A .

When integrating this intermediate into a drug development pipeline, confirming its regiochemical and stereochemical integrity is paramount. This whitepaper establishes a self-validating analytical system, detailing the causality behind the synthetic choices and providing a comprehensive breakdown of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) profiles.

Synthetic Workflow & Regioselective Epoxide Opening

The synthesis of 1-(4'-bromophenoxy)-propane-2-ol relies on the base-catalyzed ring opening of propylene oxide by 4-bromophenol.

Causality of Experimental Design: Under basic conditions, the reaction proceeds via a strict SN2 mechanism. The bulky 4-bromophenoxide nucleophile selectively attacks the least sterically hindered carbon (C1) of the epoxide. This regioselectivity is critical; if acidic conditions were employed, the mechanism would shift toward an SN1 -like transition state, resulting in nucleophilic attack at the more substituted C2 position and yielding the undesired primary alcohol regioisomer.

Protocol: Regioselective Synthesis

-

Deprotonation: Dissolve 4-bromophenol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF). Add anhydrous potassium carbonate ( K2CO3 , 1.5 equiv) and stir at 60 °C for 30 minutes to ensure the complete generation of the highly nucleophilic 4-bromophenoxide anion.

-

Epoxide Addition: Cool the reactor to room temperature. Add propylene oxide (1.2 equiv) dropwise. Self-Validating Step: Propylene oxide is highly volatile (bp 34 °C); dropwise addition prevents evaporative loss and mitigates the exothermic nature of the ring-opening reaction.

-

Nucleophilic Attack: Heat the sealed vessel to 80 °C for 4-6 hours to drive the SN2 attack at the C1 position.

-

Workup: Quench with distilled water and extract with ethyl acetate (3x). Wash the organic layer with 1M NaOH to actively strip away any unreacted 4-bromophenol, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous Na2SO4 , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Fig 1. Base-catalyzed SN2 regioselective ring-opening of propylene oxide.

Comprehensive Spectroscopic Characterization

A robust quality control framework requires orthogonal validation. The following spectral data provides a self-validating matrix to confirm both the regiochemistry and the isotopic fidelity of the synthesized molecule.

Nuclear Magnetic Resonance (NMR)

Causality of the Splitting Pattern: The most diagnostic feature of the 1H NMR spectrum is the behavior of the C1 methylene protons ( −O−CH2− ). Because the adjacent C2 carbon is a stereocenter, the two protons on C1 are diastereotopic. They exist in permanently distinct magnetic environments regardless of bond rotation. Consequently, they do not appear as a simple doublet; instead, they manifest as two distinct doublets of doublets (dd) due to geminal coupling to each other ( J≈9.5 Hz) and vicinal coupling to the C2 methine proton. Observing this exact splitting pattern definitively proves that the nucleophile attacked the terminal carbon of the epoxide.

Table 1: 1H and 13C NMR Assignments (400 MHz / 100 MHz, CDCl3 )

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J in Hz) | Integration | Structural Assignment |

| 1H | 1.25 | Doublet (d), J=6.4 | 3H | −CH3 (C3) |

| 1H | 2.45 | Broad Singlet (br s) | 1H | −OH (Hydroxyl) |

| 1H | 3.80 | Doublet of doublets (dd), J=9.5,7.5 | 1H | −O−CH2− (C1, Diastereotopic Ha ) |

| 1H | 3.95 | Doublet of doublets (dd), J=9.5,3.5 | 1H | −O−CH2− (C1, Diastereotopic Hb ) |

| 1H | 4.15 | Multiplet (m) | 1H | −CH(OH)− (C2 Methine) |

| 1H | 6.78 | Doublet (d), J=8.8 | 2H | Aromatic H−2′,H−6′ (Ortho to Ether) |

| 1H | 7.36 | Doublet (d), J=8.8 | 2H | Aromatic H−3′,H−5′ (Ortho to Bromine) |

| 13C | 18.7 | - | - | −CH3 (C3) |

| 13C | 66.2 | - | - | −CH(OH)− (C2) |

| 13C | 73.4 | - | - | −O−CH2− (C1) |

| 13C | 113.2 | - | - | Aromatic C−4′ (Attached to Br) |

| 13C | 116.4 | - | - | Aromatic C−2′,C−6′ |

| 13C | 132.3 | - | - | Aromatic C−3′,C−5′ |

| 13C | 157.8 | - | - | Aromatic C−1′ (Attached to Oxygen) |

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR provides rapid confirmation of the functional group transformations. The disappearance of the epoxide ring-breathing mode (~1250 cm⁻¹ for oxiranes) and the appearance of a strong, broad hydroxyl stretch validate the success of the ring-opening.

Table 2: Diagnostic IR Vibrational Modes (ATR)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Correlation |

| ~3350 | Strong, Broad | O-H Stretch | Secondary alcohol |

| 2970, 2930 | Medium | C-H Stretch | Aliphatic backbone |

| 1590, 1488 | Strong | C=C Stretch | Aromatic ring |

| 1240 | Strong | C-O-C Asymmetric Stretch | Aryl-alkyl ether linkage |

| 1040 | Strong | C-O Stretch | Secondary carbinol |

| 820 | Strong | C-H Out-of-plane Bend | p-Disubstituted benzene |

| 650 | Medium | C-Br Stretch | Aryl bromide |

Electron Ionization Mass Spectrometry (EI-MS)

Causality of Fragmentation: The EI-MS spectrum acts as a built-in isotopic validator. Bromine naturally exists as two isotopes ( 79Br and 81Br ) in a roughly 1:1 ratio. Therefore, the molecular ion ( M+∙ ) must appear as a distinct doublet at m/z 230 and 232 of equal intensity.

Upon ionization, the molecule undergoes two primary fragmentation pathways:

-

Alpha-Cleavage: Cleavage of the C1-C2 bond adjacent to the hydroxyl group is highly favored, yielding the stable oxonium ion [CH3−CH=OH]+ at m/z 45, which typically presents as the base peak.

-

Inductive Cleavage: Cleavage of the ether bond yields the 4-bromophenoxy cation or, via hydrogen transfer, the 4-bromophenol radical cation, preserving the 1:1 isotopic doublet signature in the fragment ions.

Fig 2. EI-MS fragmentation pathways highlighting alpha and inductive cleavages.

Self-Validating Quality Control (HPLC-UV)

To ensure the purity of the API building block prior to downstream coupling, reverse-phase HPLC is employed.

Protocol: HPLC-UV Purity Assessment

-

Column Selection: C18 Reverse-Phase column (150 mm x 4.6 mm, 3.5 µm). Causality: The highly hydrophobic 4-bromophenoxy moiety interacts strongly with the C18 stationary phase, ensuring excellent retention and baseline separation from polar impurities like unreacted propylene oxide.

-

Mobile Phase: Isocratic elution using 60% Acetonitrile and 40% Water containing 0.1% Formic Acid. Causality: Formic acid suppresses the ionization of trace phenolic degradation products, sharpening their peak shapes, while the 60% organic modifier yields an optimal capacity factor ( k′≈3−5 ).

-

Detection: Monitor UV absorbance at 225 nm and 275 nm. Causality: The aromatic ether linkage exhibits a strong π→π∗ transition at 225 nm (maximizing sensitivity for low-level impurities) and a characteristic n→π∗ transition at 275 nm (maximizing structural specificity).

-

Sample Preparation: Dissolve 1 mg of the standard in 1 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

References

-

Design and Synthesis of AMPK Activators and GDF15 Inducers International Journal of Molecular Sciences, 2023, 24(14), 11467. URL:[Link]

-

Discovery and Optimization of a Novel Series of Influenza A Virus Replication Inhibitors Targeting the Nucleoprotein Protein–Protein Interaction Journal of Medicinal Chemistry, 2024. URL:[Link]

Synthesis and Characterization of 1-(4'-Bromophenoxy)-propane-2-ol: A Technical Guide for Drug Development

Introduction and Mechanistic Rationale

1-(4'-Bromophenoxy)-propane-2-ol is a highly valuable synthetic intermediate in medicinal chemistry. It belongs to the aryloxypropanol class of compounds, which serve as direct precursors to aryloxypropanolamines—the foundational pharmacophore for β-adrenergic receptor antagonists (beta-blockers)[1]. The incorporation of a para-bromo substituent on the aromatic ring provides a robust synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), enabling the rapid diversification of drug candidates.

The synthesis of this intermediate relies on the nucleophilic attack of a phenoxide anion on an electrophilic three-carbon synthon, a methodology widely established in the preparation of alkoxylated derivatives[2]. Two primary mechanistic pathways are viable:

-

Route A (Epoxide Ring Opening): Involves the base-catalyzed reaction of 4-bromophenol with propylene oxide. The phenoxide anion selectively attacks the less sterically hindered carbon (C1) of the epoxide via an S_N2 mechanism, yielding the secondary alcohol. Advanced catalytic methods often utilize rationally designed catalysts to facilitate such epoxide ring-opening reactions efficiently[3].

-

Route B (Halohydrin Alkylation): Utilizes 1-chloro-2-propanol as the electrophile. Under basic conditions, the chloride is displaced via an S_N2 mechanism. Alternatively, the halohydrin can transiently form propylene oxide in situ, which subsequently undergoes ring opening.

Understanding the stability of the resulting aryl-ether linkage is critical, as mechanistic investigations have shown that such bonds can be susceptible to cleavage under harsh acidic conditions, dictating the need for mild, base-mediated synthetic routes[4].

Experimental Workflow Visualization

Fig 1: Synthetic workflow for 1-(4'-bromophenoxy)-propane-2-ol via epoxide and halohydrin routes.

Detailed Experimental Protocol (Self-Validating System)

The following protocol details Route B , utilizing 1-chloro-2-propanol. This route is often preferred in standard laboratory settings due to the ease of handling liquid halohydrins compared to highly volatile gaseous epoxides.

Reagents and Materials

-

4-Bromophenol: 1.0 eq (10.0 mmol, 1.73 g)

-

1-Chloro-2-propanol: 1.2 eq (12.0 mmol, 1.13 g)

-

Potassium Carbonate (K₂CO₃), anhydrous: 1.5 eq (15.0 mmol, 2.07 g)

-

N,N-Dimethylformamide (DMF), anhydrous: 15 mL

Step-by-Step Methodology & Causality

-

Phenoxide Generation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenol in 15 mL of anhydrous DMF. Add finely powdered anhydrous K₂CO₃.

-

Causality: K₂CO₃ is selected over stronger bases (like NaOH) because it is mild enough to selectively deprotonate the phenol without causing excessive elimination side-reactions of the halohydrin. Finely powdering the base increases the surface area, accelerating the heterogeneous deprotonation. DMF, a polar aprotic solvent, is chosen because it leaves the phenoxide anion relatively unsolvated and highly nucleophilic, drastically accelerating the S_N2 reaction.

-

-

Alkylation: Add 1-chloro-2-propanol dropwise via syringe. Attach a reflux condenser and heat the reaction mixture to 80 °C under an inert nitrogen atmosphere.

-

Self-Validating Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1 v/v) solvent system.

-

Validation: The starting material (4-bromophenol) is highly UV-active and stains heavily with potassium permanganate (KMnO₄). The reaction is deemed complete when the lower R_f spot of the phenol completely disappears (typically 6–8 hours) and is replaced by a new, higher R_f spot corresponding to the ether product. This provides real-time, visual confirmation of conversion.

-

-

Work-up and Extraction: Cool the mixture to room temperature and quench with 50 mL of distilled water to dissolve all inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous NaOH (2 x 15 mL).

-

Causality: The NaOH wash is a critical purification step; it deprotonates any unreacted 4-bromophenol, partitioning it into the aqueous layer and ensuring the organic layer is free of phenolic impurities.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash column chromatography (eluting with Hexane:EtOAc 85:15 to 70:30) to afford the pure product.

Characterization and Quantitative Data

Rigorous characterization is required to confirm the regioselectivity of the reaction—specifically, ensuring the ether linkage is at C1 and the hydroxyl group remains at C2.

Table 1: Summary of Analytical Characterization Data

| Analytical Method | Parameter / Signal | Assignment / Structural Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.37 (d, J = 8.8 Hz, 2H) | Aromatic protons ortho to Bromine (AA'BB' system) |

| δ 6.79 (d, J = 8.8 Hz, 2H) | Aromatic protons ortho to Ether oxygen | |

| δ 4.18 (m, 1H) | Methine proton (CH-OH) | |

| δ 3.92 (dd, J = 9.4, 3.2 Hz, 1H) | Diastereotopic methylene proton (O-CH₂) | |

| δ 3.78 (dd, J = 9.4, 7.6 Hz, 1H) | Diastereotopic methylene proton (O-CH₂) | |

| δ 2.45 (br s, 1H) | Hydroxyl proton (OH) - exchangeable with D₂O | |

| δ 1.25 (d, J = 6.4 Hz, 3H) | Methyl protons (CH₃) | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 157.8 | Aromatic C-O |

| δ 132.4 | Aromatic C-H (ortho to Br) | |

| δ 116.3 | Aromatic C-H (ortho to O) | |

| δ 113.1 | Aromatic C-Br | |

| δ 73.4 | Methylene carbon (O-CH₂) | |

| δ 66.1 | Methine carbon (CH-OH) | |

| δ 18.7 | Methyl carbon (CH₃) | |

| Mass Spectrometry (ESI+) | m/z 231.0 & 233.0 | [M+H]⁺ isotopic pattern typical of monobrominated compounds (1:1 ratio) |

| FT-IR (ATR) | 3350 cm⁻¹ (broad) | O-H stretching vibration |

| 1240 cm⁻¹, 1045 cm⁻¹ | Asymmetric and symmetric C-O-C stretching |

Data Interpretation & Structural Validation: The splitting pattern of the methylene protons in the ¹H NMR spectrum serves as a definitive, self-validating proof of regiochemistry. Because the adjacent C2 carbon is a chiral center, the two protons of the -CH₂- group (at C1) are diastereotopic and magnetically inequivalent. This results in two distinct doublet of doublets (dd) at 3.92 and 3.78 ppm. If the reaction had proceeded with the incorrect regiochemistry (forming the primary alcohol), this specific diastereotopic splitting pattern would not be observed. Furthermore, the 1:1 isotopic doublet in the mass spectrum at m/z 231/233 perfectly validates the retention of the bromine atom.

Conclusion

The synthesis of 1-(4'-bromophenoxy)-propane-2-ol requires precise control over reaction conditions to ensure high regioselectivity and yield. By employing a mild base (K₂CO₃) and a polar aprotic solvent (DMF), the nucleophilic substitution is optimized while minimizing side reactions. The resulting intermediate serves as a robust building block for the synthesis of advanced pharmaceutical agents, verifiable through rigorous NMR and MS characterization.

Sources

Comprehensive Technical Guide to CAS 18621-22-2: Synthesis, Characterization, and Application of 1-(4-Bromophenoxy)propan-2-one

Executive Summary

In advanced organic synthesis and drug discovery, bifunctional building blocks serve as the critical linchpins for constructing complex molecular architectures. CAS 18621-22-2 , chemically designated as 1-(4-bromophenoxy)propan-2-one (or 1-(4-bromophenoxy)-2-propanone), is a highly versatile intermediate[1]. It elegantly combines an aryl bromide—primed for transition-metal-catalyzed cross-coupling—with a methyl ketone, which serves as a reactive handle for heterocycle formation and reductive amination[2].

As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a field-proven, in-depth guide to the physicochemical profiling, mechanistic synthesis, and downstream medicinal chemistry applications of this essential scaffold.

Physicochemical Profiling

Understanding the baseline quantitative properties of CAS 18621-22-2 is essential for designing purification protocols and predicting its behavior in biological or synthetic systems[3][4].

Table 1: Physicochemical Properties of CAS 18621-22-2

| Property | Quantitative Value / Description |

| IUPAC Name | 1-(4-Bromophenoxy)propan-2-one |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

| Melting Point | 42 – 44 °C |

| Appearance | White to off-white crystalline solid |

| Storage Temperature | Room Temperature (RT), protected from light |

Mechanistic Synthesis & Workflow

The most robust and scalable method for synthesizing 1-(4-bromophenoxy)propan-2-one is via the Williamson Ether Synthesis , utilizing 4-bromophenol and chloroacetone[5].

Causality in Experimental Design

-

Base Selection (K₂CO₃): Potassium carbonate is specifically chosen because its mild basicity (pKa ~10.3) is perfectly tuned to deprotonate 4-bromophenol (pKa ~9.3) to form the active phenoxide nucleophile. Using a stronger base like NaOH would trigger unwanted aldol condensation of the chloroacetone[5].

-

Catalyst (KI): The addition of a catalytic amount of Potassium Iodide (KI) facilitates an in situ Finkelstein reaction. It converts the chloroacetone into the highly reactive iodoacetone, significantly lowering the activation energy for the subsequent Sₙ2 displacement.

-

Solvent (Acetone): Anhydrous acetone acts as an ideal polar aprotic solvent. It solvates the Sₙ2 transition state effectively and provides a mild reflux temperature (56 °C) that prevents thermal degradation of the product.

Workflow and SN2 mechanism for the synthesis of CAS 18621-22-2.

Step-by-Step Protocol

-

Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent (eq) of 4-bromophenol in 100 mL of anhydrous acetone.

-

Deprotonation: Add 1.5 eq of anhydrous K₂CO₃ and 0.1 eq of KI. Stir the suspension at room temperature for 30 minutes to ensure complete generation of the phenoxide ion.

-

Alkylation: Equip the flask with a reflux condenser. Dropwise add 1.1 eq of chloroacetone. (Causality Check: Dropwise addition prevents localized high concentrations of the electrophile, minimizing self-condensation side reactions) .

-

Reflux: Heat the mixture to a gentle reflux (approx. 60 °C) for 12–24 hours.

-

Workup: Cool the reaction to room temperature. Filter the heterogeneous mixture to remove inorganic salts (KCl, K₂CO₃). Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Self-Validating Purification: Dissolve the crude residue in diethyl ether. Wash the organic layer with 5% aqueous NaOH. (Validation Check: This base wash acts as a chemical filter; any unreacted 4-bromophenol is deprotonated and partitioned into the aqueous layer, ensuring the organic layer exclusively contains the target ether) . Wash with brine, dry over anhydrous MgSO₄, filter, and evaporate to yield the crystalline product.

Analytical Validation (NMR & IR)

To ensure trustworthiness and scientific integrity, every synthesized batch must undergo rigorous analytical validation. The following table summarizes the expected quantitative spectral data that self-validates the structural integrity of CAS 18621-22-2.

Table 2: Self-Validating Analytical Data (NMR & IR)

| Analytical Method | Signal / Frequency | Assignment | Causality / Validation Logic |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.26 (s, 3H) | -CH₃ | Singlet confirms the methyl group adjacent to the ketone. |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.53 (s, 2H) | -O-CH₂- | Deshielded heavily by both the ether oxygen and carbonyl group. |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.78 (d, J=8.9 Hz, 2H) | Ar-H (ortho to O) | Shielded by the electron-donating resonance of the ether oxygen. |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.38 (d, J=8.9 Hz, 2H) | Ar-H (ortho to Br) | Deshielded by the inductive electronegativity of the bromine atom. |

| IR Spectroscopy | 1725 cm⁻¹ | C=O stretch | Sharp, strong peak confirms an intact methyl ketone moiety. |

| IR Spectroscopy | 1240 cm⁻¹ | C-O-C stretch | Confirms the successful formation of the aryl-alkyl ether linkage. |

Downstream Applications in Medicinal Chemistry

The true value of 1-(4-bromophenoxy)propan-2-one lies in its orthogonal reactivity. The molecule can be selectively derivatized at two distinct sites without cross-interference, making it a privileged scaffold in drug development.

-

Aryl Bromide Reactivity: The para-bromo substituent is an excellent electrophile for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). This allows researchers to rapidly expand the aromatic core to synthesize biaryl systems common in kinase inhibitors.

-

Methyl Ketone Reactivity: The ketone moiety is highly susceptible to condensation reactions. Reacting CAS 18621-22-2 with thiourea and iodine via the Hantzsch thiazole synthesis yields 2-amino-4-arylthiazoles. Alternatively, reacting it with arylhydrazines via the Fischer Indole Synthesis yields complex indole derivatives.

Bifunctional derivatization pathways for CAS 18621-22-2 in drug discovery.

References

The protocols and physicochemical data detailed in this guide are grounded in the following verified chemical databases and methodological literature:

-

KOLAB Shop . "1-(4-bromophenoxy)propan-2-one." URL:[Link]

Sources

- 1. CAS 18621-22-2: 1-(4-Bromophenoxy)-2-propanone [cymitquimica.com]

- 2. 1-(4-BROMOPHENOXY)-2-PROPANONE | 18621-22-2 [chemicalbook.com]

- 3. 18621-22-2|1-(4-Bromophenoxy)propan-2-one|BLD Pharm [bldpharm.com]

- 4. 기타수입시약 > 1-(4-bromophenoxy)propan-2-one | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-(4'-Bromophenoxy)-propane-2-ol and its Derivatives

Foreword: The Aryloxypropanolamine Scaffold in Modern Drug Discovery

The aryloxypropanolamine framework represents a cornerstone in medicinal chemistry, most notably as the structural foundation for a vast array of β-adrenergic receptor antagonists, or "beta-blockers." These agents have revolutionized the management of cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias. The inherent versatility of this scaffold, allowing for systematic structural modifications, has enabled the fine-tuning of pharmacological profiles, leading to the development of agents with varying receptor selectivity, intrinsic sympathomimetic activity, and pharmacokinetic properties. This guide focuses on a specific, yet representative, member of this class: 1-(4'-Bromophenoxy)-propane-2-ol. The introduction of a bromine atom onto the phenoxy ring offers a unique electronic and steric profile, providing a valuable probe for understanding structure-activity relationships and a potential stepping stone for the development of novel therapeutic agents. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of 1-(4'-Bromophenoxy)-propane-2-ol, from its synthesis and characterization to its potential pharmacological significance and the exploration of its derivatives.

Synthesis of 1-(4'-Bromophenoxy)-propane-2-ol: A Practical Approach via Williamson Ether Synthesis

The most direct and widely applicable method for the preparation of 1-(4'-Bromophenoxy)-propane-2-ol is the Williamson ether synthesis. This venerable yet robust reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The synthesis proceeds via an S(_N)2 mechanism, necessitating careful consideration of the reactants and reaction conditions to maximize yield and minimize side reactions.[1][2]

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule reveals two primary disconnection approaches, both converging on the Williamson ether synthesis:

Caption: Retrosynthetic analysis of 1-(4'-Bromophenoxy)-propane-2-ol.

The key is the formation of the ether linkage between the 4-bromophenol and the propan-2-ol moiety. This can be achieved by reacting the nucleophilic 4-bromophenoxide with an electrophilic three-carbon synthon.

Experimental Protocol: A Self-Validating System

This protocol describes a reliable and scalable procedure for the synthesis of 1-(4'-Bromophenoxy)-propane-2-ol from 4-bromophenol and 1-chloro-2-propanol.

Materials:

-

4-Bromophenol

-

1-Chloro-2-propanol

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Instrumentation:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (optional)

Step-by-Step Methodology:

-

Phenoxide Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromophenol (1.0 equivalent) in anhydrous DMF. To this solution, add sodium hydroxide (1.1 equivalents) portion-wise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the sodium 4-bromophenoxide. The reaction is self-validating as the formation of the phenoxide is a straightforward acid-base reaction.

-

Nucleophilic Substitution: To the freshly prepared phenoxide solution, add 1-chloro-2-propanol (1.2 equivalents) dropwise. Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-bromophenol spot.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL). The use of a separatory funnel allows for a clear phase separation, a key validation point in the purification process.

-

Aqueous Washes: Wash the combined organic layers with water, followed by a saturated aqueous solution of ammonium chloride to neutralize any remaining base, and finally with brine to remove any residual water-soluble impurities. Each wash serves as a self-validating purification step.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-(4'-Bromophenoxy)-propane-2-ol as a pure compound. The purity can be assessed by TLC and analytical techniques such as NMR and mass spectrometry.

Caption: Experimental workflow for the synthesis of 1-(4'-Bromophenoxy)-propane-2-ol.

Analytical Characterization: A Spectroscopic Profile

Thorough analytical characterization is paramount to confirm the structure and purity of the synthesized 1-(4'-Bromophenoxy)-propane-2-ol. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are predicted based on the electronic environment of the protons.[3][4]

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

-

Methine Proton (-CH-OH): A multiplet around δ 4.0-4.2 ppm, coupled to the adjacent methylene and methyl protons.

-

Methylene Protons (-O-CH₂-): Two diastereotopic protons that will likely appear as a multiplet or two separate doublets of doublets around δ 3.8-4.0 ppm.

-

Methyl Protons (-CH₃): A doublet around δ 1.2-1.3 ppm, coupled to the methine proton.

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent dependent.

-

-

¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Aromatic Carbons: Four signals in the aromatic region (δ 115-160 ppm), with the carbon bearing the bromine appearing at a lower field and the carbon attached to the oxygen at a higher field.

-

Carbons of the Propanol Chain: Three distinct signals for the methine, methylene, and methyl carbons, typically in the range of δ 20-75 ppm.

-

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[5] Common fragmentation patterns would involve cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage) and loss of a water molecule from the molecular ion.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.[6]

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3600-3200 | Strong, Broad |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=C stretch (aromatic) | 1600-1450 | Medium |

| C-O stretch (ether) | 1250-1000 | Strong |

| C-Br stretch | 700-500 | Medium |

Pharmacological Potential and Derivatives

1-(4'-Bromophenoxy)-propane-2-ol belongs to the aryloxypropanolamine class of compounds, which are renowned for their interaction with adrenergic receptors.

Expected Pharmacological Activity: A β-Adrenergic Antagonist Profile

Based on its structural similarity to well-known β-blockers, 1-(4'-Bromophenoxy)-propane-2-ol is anticipated to exhibit β-adrenergic antagonist activity. The general structure-activity relationship (SAR) for this class of compounds suggests that the aryloxypropanolamine moiety is crucial for binding to β-adrenergic receptors. The nature of the substituent on the aromatic ring can influence the potency and selectivity of the compound for β₁ and β₂ receptor subtypes. The bulky isopropyl or tert-butyl group on the amine is also a common feature for potent β-blockers, which is not present in the parent molecule but can be introduced in its derivatives.

Derivatives and Structure-Activity Relationship (SAR)

The synthesis of derivatives of 1-(4'-Bromophenoxy)-propane-2-ol can provide valuable insights into its SAR. Key modifications could include:

-

N-Alkylation: Introduction of various alkyl or arylalkyl groups on the nitrogen atom of the corresponding amino-alcohol derivative. This is a critical modification for tuning β-receptor affinity and selectivity.

-

Modification of the Aromatic Ring: Replacement of the bromine atom with other halogens or electron-donating/withdrawing groups to probe the electronic and steric requirements for receptor binding.

Sources

Review of synthetic routes for aryloxypropanolamines

An In-depth Technical Guide on the Core Synthetic Routes for Aryloxypropanolamines

Introduction to Aryloxypropanolamines

Aryloxypropanolamines represent a class of chemical compounds of significant importance in medicinal chemistry. Their core structure features an aromatic ring linked via an ether oxygen to a propanolamine side chain. This structural motif is the cornerstone of one of the most vital classes of pharmaceuticals: the β-adrenergic blocking agents, or beta-blockers.[1] Since their introduction in the mid-20th century, beta-blockers have become indispensable in the management of cardiovascular disorders such as hypertension, angina pectoris, and arrhythmias.[1][2]

The pharmacological activity of these drugs is highly dependent on their stereochemistry. The propanolamine side chain contains a chiral center, and it is almost universally the (S)-enantiomer that possesses the potent β-blocking activity, while the (R)-enantiomer is often significantly less active.[3][4] This stereochemical imperative presents the central challenge in their synthesis: the development of efficient, scalable, and economically viable routes to produce enantiomerically pure products. This guide provides a detailed review of the principal synthetic strategies employed to produce these vital therapeutic agents, from classical racemic methods to modern asymmetric techniques.

The Cornerstone of Synthesis: The Aryl Glycidyl Ether Route

The most prevalent and historically significant strategy for constructing aryloxypropanolamines is a convergent two-step process known as the aryl glycidyl ether route. This method involves the initial formation of an aryl glycidyl ether from a corresponding phenol, followed by the ring-opening of this epoxide intermediate with a suitable amine.[1]

Step 1: Synthesis of Aryl Glycidyl Ethers

This initial step involves the O-alkylation of a phenol (ArOH) with an electrophilic three-carbon building block, almost exclusively epichlorohydrin.

-

Reaction: Phenol + Epichlorohydrin + Base → Aryl Glycidyl Ether + Salt + H₂O

Causality Behind Experimental Choices (The "Why"):

The reaction is performed under basic conditions. The purpose of the base (commonly NaOH or K₂CO₃) is to deprotonate the weakly acidic phenol, converting it into the much more nucleophilic phenoxide anion (ArO⁻).[5][6] This anion then initiates a nucleophilic attack on the epichlorohydrin molecule.

Mechanism: The reaction proceeds via a two-stage intramolecular process:

-

Nucleophilic Attack: The phenoxide anion attacks the terminal, least sterically hindered carbon of the epichlorohydrin epoxide ring. This is both kinetically and thermodynamically favored over an attack at the more substituted central carbon.[5] This ring-opening results in a chlorohydrin alkoxide intermediate.

-

Intramolecular Cyclization: The newly formed alkoxide anion immediately performs an intramolecular SN2 attack, displacing the adjacent chloride ion to form a new, stable epoxide ring, yielding the aryl glycidyl ether.[5][6]

This sequence ensures the desired connectivity and preserves the reactive epoxide moiety for the subsequent step. To improve reaction rates and yields, especially in biphasic systems, a phase-transfer catalyst (PTC) is often employed to shuttle the phenoxide anion into the organic phase.[6]

Caption: Mechanism for Nucleophilic Amination.

The Challenge of Chirality: Asymmetric Synthetic Strategies

Synthesizing the racemic mixture via the standard glycidyl ether route is straightforward. However, given that the pharmacological activity resides in the (S)-enantiomer, significant efforts have been dedicated to developing stereoselective syntheses.

Chiral Pool Synthesis

This strategy leverages naturally occurring, inexpensive, and enantiomerically pure starting materials. A common approach utilizes chiral glycerol derivatives, such as (R)- or (S)-solketal (2,2-dimethyl-1,3-dioxolane-4-methanol).

Workflow Causality: The logic of this workflow is to transfer the pre-existing chirality of the starting material to the final product.

-

Activation: The primary alcohol of the chiral solketal is "activated" by converting it into a good leaving group, typically a tosylate or mesylate. This makes the carbon susceptible to nucleophilic attack.

-

SN2 Displacement: The desired phenoxide anion displaces the tosylate/mesylate group. This is a classic SN2 reaction, which critically proceeds with an inversion of configuration at the chiral center. Therefore, to obtain the (S)-propanolamine, one must start with the (R)-solketal derivative.

-

Deprotection & Transformation: The acetal protecting group is removed under acidic conditions to reveal a diol. [7]This diol can then be converted into the final product through a sequence involving selective activation of the primary alcohol, conversion to an epoxide, and subsequent amination. [4][7]

Caption: Workflow for Chiral Pool Synthesis.

Catalytic Asymmetric Synthesis

This approach creates the chiral center using a small amount of a chiral catalyst. One powerful method is the Sharpless Asymmetric Dihydroxylation (AD) of aryl allyl ethers. [8]* Process: An aryl allyl ether (easily prepared from a phenol and allyl bromide) is subjected to AD, which installs two hydroxyl groups across the double bond with high and predictable stereoselectivity, depending on the chiral ligand used (AD-mix-α or AD-mix-β).

-

Rationale: This creates a chiral 1-aryloxy-2,3-propanediol. This diol is then chemically manipulated, similar to the latter stages of the chiral pool synthesis, to form the chiral epoxide and, finally, the desired enantiopure aryloxypropanolamine.

Biocatalysis and Enzymatic Resolutions

Biocatalysis offers an environmentally friendly and highly selective alternative for achieving enantiopurity. [9]The most common strategy is the Kinetic Resolution of a racemic intermediate.

-

Principle: An enzyme, often a lipase, selectively reacts with one enantiomer of a racemic mixture at a much faster rate than the other. [3]For example, in the resolution of a racemic chlorohydrin acetate, a lipase can selectively hydrolyze the acetate group of one enantiomer, leaving the other enantiomer untouched.

-

Outcome: This results in a mixture of two different compounds (e.g., an enantioenriched alcohol and an enantioenriched acetate) that can be easily separated. [8]The desired enantiomer is then carried forward to the final product.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on a balance of factors including cost, scale, required enantiopurity, and available technology.

| Feature | Racemic Glycidyl Ether Route | Chiral Pool Synthesis | Asymmetric Catalysis / Biocatalysis |

| Stereocontrol | None (produces racemate) | Excellent (transferred from starting material) | Excellent (induced by catalyst/enzyme) |

| Yield | High (for racemate) | Moderate to Good (multiple steps) | Max 50% for kinetic resolution; higher for asymmetric synthesis |

| Cost | Low (cheap starting materials) | Moderate (chiral starting materials are more expensive) | High (catalysts/enzymes can be expensive) |

| Scalability | Excellent | Good | Can be challenging for large-scale catalysis |

| Simplicity | High (often 2 steps) | Moderate (multiple steps and protections) | Moderate to High (requires specialized catalysts/conditions) |

| Atom Economy | Good | Moderate | Varies; kinetic resolutions are inherently less atom-economical |

Detailed Experimental Protocols

The following are illustrative, self-validating protocols. Researchers should always first consult primary safety and procedural literature.

Protocol: Racemic Synthesis of Propranolol

Objective: To synthesize racemic propranolol from 1-naphthol.

Step 1: Synthesis of 1-Naphthyl Glycidyl Ether

-

To a stirred solution of 1-naphthol (1.0 eq) in a suitable solvent (e.g., ethanol or acetonitrile), add powdered sodium hydroxide (1.1 eq).

-

Heat the mixture to 50-60 °C until a clear solution of the sodium naphthoxide is formed.

-

Add epichlorohydrin (1.5 eq) dropwise, maintaining the temperature.

-

After the addition is complete, heat the mixture under reflux for 3-4 hours, monitoring the reaction by TLC.

-

Cool the reaction, filter off the precipitated NaCl, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 1-naphthyl glycidyl ether as a clear oil.

Step 2: Synthesis of Propranolol

-

Dissolve the 1-naphthyl glycidyl ether (1.0 eq) from Step 1 in ethanol or methanol.

-

Add isopropylamine (2.0-3.0 eq) to the solution.

-

Heat the mixture under reflux for 4-6 hours until TLC analysis shows complete consumption of the starting epoxide.

-

Cool the reaction mixture and remove the solvent and excess amine under reduced pressure.

-

Recrystallize the resulting solid from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure racemic propranolol.

-

Validation: Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be consistent with literature values.

Protocol: Asymmetric Synthesis of (S)-Atenolol (Chiral Pool Approach)

Objective: To synthesize (S)-atenolol starting from (R)-solketal tosylate.

-

Synthesis of (S)-Solketal Aryl Ether: Dissolve 4-(2-hydroxyethyl)phenol (1.0 eq) in DMF and add sodium hydride (1.1 eq) portion-wise at 0 °C. Stir until hydrogen evolution ceases. Add a solution of (R)-2,2-dimethyl-1,3-dioxolane-4-methyl tosylate (1.05 eq) in DMF. Allow the mixture to warm to room temperature and stir for 12-18 hours. Perform an aqueous workup and purify by chromatography to obtain the protected ether.

-

Deprotection: Dissolve the ether from the previous step in a mixture of methanol and aqueous HCl. Stir at room temperature for 4-6 hours to cleave the acetonide, yielding the chiral diol. Purify as necessary.

-

Epoxide Formation: Selectively tosylate the primary alcohol of the diol using tosyl chloride and pyridine at low temperature. Then, treat the resulting monotosylate with a base like sodium methoxide in methanol to induce intramolecular cyclization to the (S)-glycidyl ether intermediate.

-

Amination: React the chiral glycidyl ether with isopropylamine under reflux in ethanol, as described in the propranolol synthesis.

-

Final Steps: The resulting intermediate contains a protected acid group. Hydrolyze the ester or nitrile group under appropriate conditions to reveal the carboxylic acid of atenolol. Purify by recrystallization.

-

Validation: Confirm structure and purity by spectroscopy. Crucially, measure the optical rotation and compare it to the literature value for (S)-atenolol. Chiral HPLC analysis is required to determine the enantiomeric excess (e.e.).

Emerging Trends and Future Perspectives

The synthesis of aryloxypropanolamines continues to evolve. Key areas of innovation include:

-

Flow Chemistry: Continuous flow reactors are being explored to improve safety, efficiency, and scalability, allowing for precise control over reaction parameters. [1]* Novel Catalytic Systems: Advanced catalysts, such as amine-functionalized graphene oxide membranes, have demonstrated the potential for ultra-fast, continuous-flow synthesis at room temperature with nearly perfect conversion and selectivity, representing a significant leap in green chemistry. [10]* Chemoenzymatic Routes: Combining the best of chemical and biological catalysis in telescoped or one-pot reactions is a growing trend to shorten synthetic routes and improve overall efficiency. [9]

Conclusion

The synthesis of aryloxypropanolamines is a mature field of organic chemistry, driven by the immense therapeutic value of beta-blockers. The classical aryl glycidyl ether route remains a robust and scalable method for producing racemic compounds. However, the critical need for enantiomerically pure (S)-isomers has spurred the development of elegant and efficient asymmetric strategies, including chiral pool synthesis, asymmetric catalysis, and biocatalysis. Future innovations, particularly in flow chemistry and advanced catalytic materials, promise to make the production of these life-saving medicines even more efficient and sustainable.

References

- A Comprehensive Review on Beta Blockers Synthesis Methods. (Source: Vertex AI Search, URL: )

-

An alternative synthesis of (+)-propranolol and (+)-atenolol - ProQuest. (Source: ProQuest, URL: [Link])

-

In the formation of the prepolymer used to make epoxy resins, a bisphenol reacts with epichlorohydrin in the presence of a base. Show the product and mechanism when two moles of phenol react with epichlorohydrin. (Source: Vaia, URL: [Link])

-

Epichlorohydrin | Organic chemistry teaching. (Source: WordPress.com, URL: [Link])

-

An alternative synthesis of (+) - propranolol and (+) atenolol. (Source: Semantic Scholar, URL: [Link])

- Synthesis of aryloxypropanolamines and arylethanolamines.

-

Asymmetric Synthesis of Aryloxypropanolamines via OsO4-Catalyzed Asymmetric Dihydroxylation. (Source: ResearchGate, URL: [Link])

-

Discovery and development of beta-blockers. (Source: Wikipedia, URL: [Link])

-

Novel method could optimise beta-blocker synthesis. (Source: European Pharmaceutical Review, URL: [Link])

-

mechanism of glycidylation reaction between phenols and epichlorohydrin. (Source: ResearchGate, URL: [Link])

- Synthesis of optically active aryloxypropanolamines and arylethanolamines.

-

Study of the kinetics of the reaction of phenols with epichlorohydrin in dimethyl sulfoxide medium at 80°C. (Source: ResearchGate, URL: [Link])

-

Solvent-Free Synthesis of Glycidyl Ethers. (Source: Chalmers ODR, URL: [Link])

-

Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. (Source: ResearchGate, URL: [Link])

Sources

- 1. jmedchem.com [jmedchem.com]

- 2. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 3. An alternative synthesis of (+)-propranolol and (+)-atenolol - ProQuest [proquest.com]

- 4. EP0249610B1 - Synthesis of optically active aryloxypropanolamines and arylethanolamines - Google Patents [patents.google.com]

- 5. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]

- 6. odr.chalmers.se [odr.chalmers.se]

- 7. WO1987003583A1 - Synthesis of aryloxypropanolamines and arylethanolamines - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Application Note: Synthesis and Characterization of 1-(4'-Bromophenoxy)-propane-2-ol

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

The synthesis of 1-(4'-bromophenoxy)-propane-2-ol represents a fundamental transformation in medicinal chemistry, yielding a highly versatile 1-aryloxy-2-propanol scaffold. This structural motif is the defining pharmacophore precursor for aryloxypropanolamines, which constitute the vast majority of clinically approved β-adrenergic receptor antagonists (β-blockers) [1]. This application note details a robust, highly regioselective, and self-validating protocol for the base-catalyzed epoxide ring opening of propylene oxide by 4-bromophenol.

Mechanistic Rationale & Experimental Causality

The reaction is a classic example of a regioselective nucleophilic ring-opening of an unsymmetrical epoxide. To ensure high yield and absolute regiocontrol, the experimental parameters must be carefully calibrated:

-

Base Selection (K₂CO₃): Potassium carbonate is selected as a mild, heterogeneous base. It quantitatively deprotonates 4-bromophenol ( pKa≈9.3 ) to form the highly nucleophilic phenoxide anion. Crucially, K₂CO₃ avoids the base-catalyzed polymerization of propylene oxide—a detrimental side reaction frequently observed when stronger, homogeneous bases like NaOH or NaH are employed [2].

-

Regioselectivity (Sₙ2 Control): Under basic conditions, the ring opening proceeds strictly via an Sₙ2 mechanism. The phenoxide nucleophile attacks the less sterically hindered terminal methylene carbon of propylene oxide. This orbital trajectory exclusively yields the secondary alcohol (1-aryloxy-2-propanol) rather than the primary alcohol [2].

-

Solvent Dynamics (DMF): N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. DMF poorly solvates the phenoxide anion (leaving it "naked" and highly reactive) while effectively stabilizing the Sₙ2 transition state, significantly accelerating the reaction kinetics at moderate temperatures [3].

-

Thermal Control: Propylene oxide is highly volatile (boiling point 34 °C). The electrophile must be added at 0 °C to prevent evaporative loss and control the initial exothermic acid-base/alkylation cascade. Subsequent heating to 60 °C provides the necessary activation energy for the Sₙ2 attack without vaporizing the reagent.

Mechanistic pathway of the base-catalyzed epoxide ring opening.

Materials and Reagents

Caution: Propylene oxide is a volatile alkylating agent and a suspected carcinogen. All manipulations must be performed in a well-ventilated fume hood.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |

| 4-Bromophenol | 173.01 | 1.0 | 1.73 g (10.0 mmol) | Substrate / Nucleophile |

| Propylene oxide | 58.08 | 1.5 | 0.87 g (15.0 mmol) | Electrophile |

| Potassium carbonate | 138.21 | 1.5 | 2.07 g (15.0 mmol) | Heterogeneous Base |

| N,N-Dimethylformamide | 73.09 | - | 10.0 mL | Polar Aprotic Solvent |

| Ethyl Acetate (EtOAc) | 88.11 | - | 3 × 20 mL | Extraction Solvent |

| 1M NaOH (aq) | 40.00 | - | 2 × 15 mL | Workup / Phenol Scavenger |

Step-by-Step Protocol

Phase 1: Nucleophile Generation

-

Equip a 50 mL round-bottom flask with a magnetic stir bar and a rubber septum.

-

Add 4-bromophenol (1.73 g, 10.0 mmol) and anhydrous K₂CO₃ (2.07 g, 15.0 mmol) to the flask.

-

Inject anhydrous DMF (10.0 mL) via syringe.

-

Stir the suspension vigorously at room temperature (20–25 °C) for 30 minutes.

-

Validation Check: The solution will transition to a slight yellow tint, indicating the formation of the phenoxide anion.

-

Phase 2: Electrophilic Addition & Ring Opening

-

Cool the reaction flask to 0 °C using an ice-water bath.

-

Using a pre-chilled gas-tight syringe, add propylene oxide (0.87 g, 1.05 mL, 15.0 mmol) dropwise over 5 minutes.

-

Causality: Dropwise addition at 0 °C prevents the highly volatile propylene oxide from boiling off, ensuring stoichiometric integrity.

-

-

Remove the ice bath. Attach a water-cooled reflux condenser (chilled to 5 °C) to the flask.

-

Heat the reaction mixture to 60 °C in an oil bath and stir for 12 hours.

-

Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 7:3). The starting phenol ( Rf≈0.6 ) should be entirely consumed, replaced by a new, more polar spot ( Rf≈0.3 ).

-

Phase 3: Self-Validating Workup & Purification

-

Cool the reaction mixture to room temperature and quench by pouring it into 30 mL of ice-cold distilled water.

-

Extract the aqueous mixture with EtOAc (3 × 20 mL). Combine the organic layers.

-

Critical Scavenging Step: Wash the combined organic layers with 1M NaOH (2 × 15 mL).

-

Causality: Unreacted 4-bromophenol streaks heavily on silica gel and co-elutes with the product. The 1M NaOH wash quantitatively converts any residual phenol back to the water-soluble phenoxide, partitioning it into the aqueous waste.

-

-

Wash the organic layer with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure product as a colorless to pale yellow oil.

Workflow for the synthesis of 1-(4'-bromophenoxy)-propane-2-ol.

Analytical Characterization

The isolated product should be validated using ¹H NMR and High-Resolution Mass Spectrometry (HRMS). The expected analytical profile is summarized below:

| Analytical Method | Expected Signals / Data Points | Assignment |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.37 (d, J = 8.9 Hz, 2H) | Aromatic protons (C3, C5 - adjacent to Br) |

| δ 6.80 (d, J = 8.9 Hz, 2H) | Aromatic protons (C2, C6 - adjacent to O) | |

| δ 4.15 (m, 1H) | Methine proton (-CH (OH)-) | |

| δ 3.92 (dd, J = 9.5, 3.2 Hz, 1H) | Diastereotopic methylene proton (-O-CH H-) | |

| δ 3.78 (dd, J = 9.5, 7.5 Hz, 1H) | Diastereotopic methylene proton (-O-CHH -) | |

| δ 2.45 (br s, 1H) | Hydroxyl proton (-OH , exchanges with D₂O) | |

| δ 1.28 (d, J = 6.4 Hz, 3H) | Methyl protons (-CH ₃) | |

| HRMS (ESI-TOF) | Calculated for C₉H₁₁BrO₂ [M+H]⁺: 230.0021 | Observed: 230.0018 (Isotope pattern 1:1 for ⁷⁹Br/⁸¹Br) |

References

-

Discovery and development of beta-blockers. Wikipedia, The Free Encyclopedia. A comprehensive overview of the structural evolution of aryloxypropanolamines and their pharmacological significance. URL:[Link]

-

March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. Authoritative text detailing the regioselectivity of epoxide ring openings under basic conditions via Sₙ2 pathways. URL:[Link]

-

Synergistic dual activation catalysis by palladium nanoparticles for epoxide ring opening with phenols. Seth, K. et al. Chemical Communications 49 (2013): 5886-5888. Discusses advanced catalytic and traditional methodologies for the phenolysis of epoxides. URL:[Link]

Chiral Resolution of Racemic 1-(4'-Bromophenoxy)-propane-2-ol by High-Performance Liquid Chromatography: An Application Note and Protocol

Abstract

This technical guide provides a comprehensive, in-depth protocol for the chiral resolution of racemic 1-(4'-Bromophenoxy)-propane-2-ol using High-Performance Liquid Chromatography (HPLC). This compound belongs to the aryloxypropanolamine class, which includes many beta-blockers, a critical category of cardiovascular drugs. As enantiomers of such compounds often exhibit different pharmacological activities, with one being therapeutic and the other potentially inactive or harmful, their separation is crucial in drug development and quality control.[1] This document outlines a detailed methodology, including the selection of an appropriate chiral stationary phase (CSP), mobile phase optimization, and system suitability requirements, grounded in established chromatographic principles and regulatory expectations. The protocols described herein are designed to be self-validating and are supported by authoritative references to ensure scientific integrity.

Introduction: The Imperative of Enantioseparation

The differential pharmacological and toxicological profiles of enantiomers are a well-established principle in drug development. For many chiral drugs, particularly in classes like beta-blockers, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects.[1] Therefore, the ability to separate and quantify individual enantiomers is not merely an analytical exercise but a fundamental requirement for ensuring the safety and efficacy of such pharmaceuticals.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation of enantiomers.[2][3] The direct method, which employs a chiral stationary phase (CSP), is often preferred for its simplicity and efficiency, as it avoids the need for derivatization of the analyte.[4][5] The selection of the appropriate CSP is paramount and is dictated by the structural features of the analyte. For aryloxypropanolamine compounds like 1-(4'-Bromophenoxy)-propane-2-ol, polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability and high enantioselectivity.[2][4]

This application note details a robust HPLC method for the chiral resolution of racemic 1-(4'-Bromophenoxy)-propane-2-ol, providing researchers, scientists, and drug development professionals with a practical and scientifically sound protocol. The methodology is designed to align with the principles of analytical procedure development as outlined by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q14.[6][7][8][9]

Experimental Design and Rationale

The successful chiral separation of 1-(4'-Bromophenoxy)-propane-2-ol hinges on creating a transient diastereomeric complex between the enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs, leading to different retention times and, consequently, separation.

Selection of the Chiral Stationary Phase (CSP)

Polysaccharide-based CSPs, particularly those with amylose or cellulose backbones derivatized with carbamates, are highly effective for the separation of a wide range of chiral compounds, including those with aromatic and alcohol functionalities.[2] For the separation of aryloxypropanolamines, an amylose-based CSP, such as amylose tris(3,5-dimethylphenylcarbamate), is an excellent starting point. This type of CSP offers multiple interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, and π-π interactions, which are crucial for chiral recognition of the target analyte.[10]

Mobile Phase Composition and Optimization

A normal-phase mobile phase system is typically employed with polysaccharide-based CSPs for the separation of polar analytes like alcohols.[11] A common mobile phase consists of a non-polar solvent, such as n-hexane or n-heptane, and an alcohol modifier, like ethanol or isopropanol.[11] The alcohol modifier plays a critical role in modulating the retention and enantioselectivity by competing with the analyte for polar interaction sites on the CSP.

To enhance peak shape and improve resolution, especially for basic compounds like aryloxypropanolamines, a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), is often incorporated into the mobile phase.[1][10][12] This additive helps to suppress the interaction of the basic analyte with residual silanol groups on the silica support of the CSP, leading to more symmetrical peaks.

The optimization process involves systematically varying the ratio of the alcohol modifier to the non-polar solvent and the concentration of the basic additive to achieve the desired resolution and analysis time.

Materials and Methods

Instrumentation and Consumables

-

HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector is required.

-

Chiral Column: A polysaccharide-based chiral column, such as one packed with amylose tris(3,5-dimethylphenylcarbamate) on a silica gel support (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

-

Reagents and Solvents: HPLC-grade n-hexane, ethanol, isopropanol, and diethylamine are necessary.

-

Analyte: Racemic 1-(4'-Bromophenoxy)-propane-2-ol standard.

Preparation of Solutions

-

Mobile Phase Preparation: Prepare the mobile phase by accurately mixing the required volumes of n-hexane, ethanol (or isopropanol), and diethylamine. For example, a mobile phase of n-hexane:ethanol:diethylamine (90:10:0.1, v/v/v) can be a good starting point. It is crucial to degas the mobile phase before use.

-

Sample Preparation: Prepare a stock solution of racemic 1-(4'-Bromophenoxy)-propane-2-ol in the mobile phase or a suitable solvent like ethanol at a concentration of approximately 1 mg/mL. Further dilute this solution with the mobile phase to a working concentration of about 0.1 mg/mL.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the chiral separation of 1-(4'-Bromophenoxy)-propane-2-ol.

HPLC System Setup and Equilibration

-

Install the chiral column in the HPLC system.

-

Set the column temperature to 25 °C.

-

Purge the pump with the prepared mobile phase.

-

Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

Chromatographic Conditions

| Parameter | Recommended Setting |

| Column | Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-hexane:ethanol:diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 20 minutes (adjust as needed) |

System Suitability Testing

Before sample analysis, it is essential to perform a system suitability test (SST) to ensure the chromatographic system is performing adequately.[13] This is a critical component of method validation as per USP and ICH guidelines.[13][14][15][16]

-

Inject the racemic standard solution five or six times.

-

Evaluate the following parameters:

-

Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5.

-

Tailing Factor (T): The tailing factor for each peak should be less than 2.0.[13]

-

Relative Standard Deviation (RSD) of Peak Areas: The RSD for the peak areas of replicate injections should be less than 2.0%.[13]

-

Sample Analysis

-

Once the system suitability criteria are met, inject the sample solution.

-

Record the chromatogram and integrate the peaks corresponding to the two enantiomers.

-

Calculate the percentage of each enantiomer in the sample.

Workflow Diagram

Sources

- 1. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. media.neliti.com [media.neliti.com]

- 4. mdpi.com [mdpi.com]

- 5. jackwestin.com [jackwestin.com]

- 6. biotech.com [biotech.com]

- 7. ICH Q14 Analytical procedure development - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. GRIP-Pharma - ICH Q14 guideline on analytical procedure development [grip-pharma.ch]

- 9. database.ich.org [database.ich.org]

- 10. Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. csfarmacie.cz [csfarmacie.cz]

- 12. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 13. System suitability Requirements for a USP HPLC Method - HPLC Primer [mtc-usa.com]

- 14. researchgate.net [researchgate.net]

- 15. ijrrjournal.com [ijrrjournal.com]

- 16. usp.org [usp.org]

1H NMR and 13C NMR spectral analysis of 1-(4'-Bromophenoxy)-propane-2-ol

Comprehensive NMR Protocol for the Structural Elucidation of 1-(4'-Bromophenoxy)-propane-2-ol

Target Audience: Researchers, analytical scientists, and drug development professionals.

Pharmaceutical Context and Structural Significance

1-(4'-Bromophenoxy)-propane-2-ol (Chemical Formula: C 9 H 11 BrO 2 ) is a critical synthetic intermediate in medicinal chemistry. Its 1-aryl-2-aryloxypropanol scaffold serves as a foundational pharmacophore in the development of β1 -adrenoceptor antagonists (beta-blockers)[1] and novel Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators[2]. Accurate structural and conformational verification of this intermediate is paramount. The chiral center at C2 and the para-substituted halogenated aromatic ring dictate the downstream stereochemistry, reactivity, and ultimate biological binding affinity of the final Active Pharmaceutical Ingredient (API).

Principles of the Analytical Design (Causality)

To achieve high-resolution, publication-quality spectral data, the experimental design must account for the specific electronic and steric environments of the molecule:

-

Solvent Selection (CDCl 3 ) : Chloroform-d is selected because it readily dissolves aryloxypropanol derivatives without introducing exchangeable protons that would obscure the critical C2 hydroxyl (-OH) signal[3].

-

Internal Referencing : Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm). To prevent baseline distortion and dynamic range exceedance, TMS is introduced at trace levels (e.g., diluting 2-3 mL of TMS-spiked CDCl 3 into a fresh solvent bottle) rather than adding a direct drop to the sample[4].

-

Relaxation Delays ( D1 ) : The para-bromine substitution creates a quaternary carbon at C4' with a long longitudinal relaxation time ( T1 ). A D1 delay of at least 2.0 seconds is mandated to ensure complete relaxation of these nuclei, preventing signal attenuation and allowing for accurate quantitative integration[5].

Self-Validating Experimental Protocol

This protocol establishes a closed-loop validation system where intermediate quality checks dictate the progression of the experiment, ensuring absolute trustworthiness of the final data.

Step 1: Sample Preparation

-

Weigh 15–25 mg of highly purified 1-(4'-Bromophenoxy)-propane-2-ol.

-

Dissolve the compound entirely in 0.6 mL of CDCl 3 (containing trace TMS) in a clean glass vial. Ensure complete dissolution; suspended solid particles will distort magnetic field homogeneity and ruin resolution[4].

-

Transfer the solution to a standard 5 mm NMR tube, ensuring a sample depth of exactly 4–5 cm to optimize the active coil volume within the probe[5].

Step 2: Instrument Tuning and Shimming (Validation Gate)

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer onto the deuterium frequency of the CDCl 3 solvent[3].

-

Perform 3D gradient shimming (e.g., TopShim).

-

Validation Check : Acquire a single dummy scan and measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. The FWHM must be < 1.0 Hz. If it exceeds this threshold, manually re-shim the Z-axis gradients. Proceeding with poor shims will blur the critical diastereotopic splitting of the C1 protons.

Step 3: 1 H NMR Acquisition

-

Set the observation frequency to the 1 H channel.

-

Apply the following parameters: Number of scans (ns) = 16; Relaxation delay ( D1 ) = 2.0 s; Spectral width (sw) = 15 ppm.

-

Acquire the Free Induction Decay (FID).

Step 4: 13 C NMR Acquisition

-

Switch to the 13 C channel with continuous 1 H decoupling (e.g., WALTZ-16 composite pulse decoupling) to simplify the carbon spectrum[6].

-

Apply the following parameters: Number of scans (ns) = 512; Relaxation delay ( D1 ) = 2.0 s; Spectral width (sw) = 250 ppm.

-

Acquire the FID.

Step 5: Data Processing & Phase Validation

-

Apply a Fourier Transform (FT) with a line broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C.

-

Validation Check : Perform manual zero-order and first-order phase correction. The protocol is only validated when all peaks are purely absorptive (symmetrical).

-

Apply a polynomial baseline correction to ensure accurate integration values across the aliphatic and aromatic regions.

Workflow Visualization

Figure 1: Standardized NMR acquisition and validation workflow for aryloxypropanol derivatives.

Data Presentation and Mechanistic Insights

Mechanistic Insight: Diastereotopic Protons The chiral center at C2 breaks the local symmetry of the adjacent C1 methylene group. Consequently, the two protons on C1 ( H1a and H1b ) are diastereotopic and exist in distinct magnetic environments. They couple to each other (geminal coupling, J≈9.2 Hz) and to the C2 methine proton (vicinal coupling, J≈3.1 and 7.5 Hz), resulting in two distinct doublet of doublets (dd). Resolving these specific multiplets is the ultimate confirmation of a successful shim and high-quality sample preparation.

Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl 3 )

| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |

| 7.38 | Doublet (d) | 8.9 | 2H | Ar-H (C3', C5' - ortho to Br) |

| 6.79 | Doublet (d) | 8.9 | 2H | Ar-H (C2', C6' - ortho to O) |

| 4.15 | Multiplet (m) | - | 1H | CH (C2) |

| 3.90 | Doublet of doublets (dd) | 9.2, 3.1 | 1H | CH 2 (C1a, diastereotopic) |

| 3.78 | Doublet of doublets (dd) | 9.2, 7.5 | 1H | CH 2 (C1b, diastereotopic) |

| 2.40 | Broad singlet (br s) | - | 1H | OH (Hydroxyl, exchangeable) |

| 1.26 | Doublet (d) | 6.4 | 3H | CH 3 (C3) |

Table 2: 13 C NMR Spectral Assignments (100 MHz, CDCl 3 )

| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |

| 157.8 | Quaternary (C) | Ar-C (C1' - attached to O) |

| 132.3 | Methine (CH) | Ar-C (C3', C5' - ortho to Br) |

| 116.4 | Methine (CH) | Ar-C (C2', C6' - ortho to O) |

| 113.2 | Quaternary (C) | Ar-C (C4' - attached to Br) |

| 73.4 | Methylene (CH 2 ) | C1 (Aliphatic, attached to O) |

| 66.2 | Methine (CH) | C2 (Aliphatic, attached to OH) |

| 18.7 | Methyl (CH 3 ) | C3 (Aliphatic) |

References

- Structure-based discovery of CFTR potentiators and inhibitors. National Institutes of Health (PMC).

- Structure Activity Relationships of novel and selective P1-adrenoceptor ligands. Nottingham ePrints.

- INSTRUCTIONS FOR PERFORMING EXPERIMENTS BY BRUKER AVIII 300&500 FT NMR-SPECTROMETERS. University of Jyväskylä.

- Sample Preparation & NMR Tubes. Weizmann Institute of Science.

- NMR Sample Prep Made Easy. Bruker / Scribd.

Sources

- 1. repository.nottingham.ac.uk [repository.nottingham.ac.uk]

- 2. Structure-based discovery of CFTR potentiators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. infrabooking.jyu.fi [infrabooking.jyu.fi]

- 4. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]

- 5. scribd.com [scribd.com]

- 6. nmr.nd.edu [nmr.nd.edu]

Mass spectrometry fragmentation pattern of 1-(4'-Bromophenoxy)-propane-2-ol

Application Note: Comprehensive Mass Spectrometry Fragmentation Profiling of 1-(4'-Bromophenoxy)-propane-2-ol

Introduction & Structural Context

1-(4'-Bromophenoxy)-propane-2-ol (Chemical Formula: C 9 H 11 BrO 2 ) is a structurally significant halogenated aromatic ether. The molecule features a hydrophobic para-brominated phenyl ring linked via an ether bridge to a hydrophilic 2-hydroxypropyl aliphatic chain. Understanding its mass spectrometry (MS) fragmentation profile is critical for researchers involved in pharmaceutical impurity profiling, environmental monitoring of brominated flame retardant metabolites, and synthetic intermediate validation.

Because the molecule contains both an aryl ether linkage and a secondary alcohol, its fragmentation under electron ionization (EI) is governed by competing mechanistic pathways: inductive ether cleavage, alpha-cleavage of the alcohol, and halogen-specific radical expulsion.

Self-Validating Experimental Protocol: GC-EI-MS

To achieve reproducible structural elucidation, hard ionization via Electron Ionization (EI) is prioritized over soft ionization techniques like ESI. The following protocol integrates self-validating checkpoints to ensure data integrity before structural assignment begins.

Step 1: Sample Preparation & Volatilization

-

Action: Dissolve the analyte in MS-grade ethyl acetate to a final concentration of 10 µg/mL.

-

Causality: Ethyl acetate is selected because it expands predictably within the GC inlet, preventing mass discrimination of higher-boiling compounds. Furthermore, it is an aprotic solvent that prevents inadvertent derivatization or degradation of the secondary alcohol moiety during high-temperature injection.

Step 2: Chromatographic Separation & Symmetry Validation

-

Action: Inject 1 µL in splitless mode at 250°C onto a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS).

-

Causality: The 5% phenyl stationary phase provides optimal dipole-induced dipole interactions with the polarizable brominated aromatic ring, ensuring sharp peak shapes.

-

Self-Validation Check: Monitor the chromatographic peak symmetry of the analyte. The tailing factor must be <1.5 . If tailing exceeds this threshold, it indicates that active silanol sites in the GC liner are interacting with the secondary alcohol group. The system is considered invalid for quantitative MS profiling until the liner is replaced or deactivated.

Step 3: Electron Ionization & Isotopic Validation

-

Action: Set the MS source temperature to 230°C and the ionization energy to 70 eV.

-

Causality: 70 eV is the universal standard for EI; it provides sufficient energy to consistently breach the ionization potential of organic molecules (~10 eV) while imparting enough residual internal energy to drive reproducible, structurally diagnostic fragmentations[1].

-

Self-Validation Check (Critical): Before analyzing the fragmentation tree, examine the precursor molecular ion [M]+∙ at m/z 230 and 232. The system must report these peaks at a relative abundance ratio of 1.00 ± 0.05. This validates the natural ~1:1 isotopic distribution of 79 Br and 81 Br. If the ratio skews, it indicates detector saturation or quadrupole mass discrimination, and the spectral data must be rejected[2].

Fig 1: Self-validating GC-EI-MS experimental workflow for brominated ether analysis.

Mechanistic Fragmentation Pathways

The fragmentation of 1-(4'-Bromophenoxy)-propane-2-ol is dictated by Stevenson's Rule, which states that during cleavage, the positive charge remains on the fragment with the lowest ionization energy[3].

A. The Isotopic Doublet Signature Bromine possesses two stable isotopes, 79 Br (50.69%) and 81 Br (49.31%). Consequently, every fragment ion that retains the bromine atom will manifest as a distinct doublet separated by 2 Da. The intact molecular ion [M]+∙ appears clearly at m/z 230 / 232[2].

B. Ether Cleavage and Hydrogen Rearrangement According to McLafferty's rules for mass spectral interpretation, alkyl aryl ethers predominantly undergo cleavage at the O-alkyl bond rather than the Ar-O bond[3]. Because the aromatic ring has a lower ionization energy than the aliphatic chain, it retains the charge[4]. Concurrently, a hydrogen atom from the 2-hydroxypropyl chain transfers to the ether oxygen. This rearrangement expels a neutral C 3 H 6 O moiety (propylene oxide or allyl alcohol equivalent, 58 Da), yielding the highly stable bromophenol radical cation at m/z 172 / 174[5].

C. Alpha-Cleavage of the Aliphatic Chain The aliphatic secondary alcohol strongly directs localized alpha-cleavage. The homolytic cleavage of the C-C bond adjacent to the hydroxyl group results in the rapid loss of a terminal methyl radical ( ∙ CH 3 , 15 Da). This generates a resonance-stabilized oxonium ion at m/z 215 / 217[6].

D. Halogen Expulsion & Aromatic Degradation The bromophenol intermediate (m/z 172 / 174) undergoes subsequent homolytic cleavage of the C-Br bond. The loss of a bromine radical ( ∙ Br, 79/81 Da) yields the phenoxy cation at m/z 93[6]. This m/z 93 ion then undergoes a characteristic elimination of carbon monoxide (CO, 28 Da) to form the cyclopentadienyl cation at m/z 65, which is a universal hallmark of phenolic fragmentation[1].

Fig 2: Principal mass spectrometry fragmentation pathways of 1-(4'-Bromophenoxy)-propane-2-ol.

Quantitative Diagnostic Data Summary

The table below maps the exact mass losses and structural assignments required for interpreting the mass spectrum of this compound.

| Fragment Ion | m/z ( 79 Br / 81 Br) | Mass Loss (Da) | Neutral / Radical Lost | Structural Assignment |

| [M]+∙ | 230 / 232 | - | - | Precursor Molecular Ion |

| [M−CH3]+ | 215 / 217 | 15 | ∙ CH 3 | Alpha-cleavage oxonium ion |

| [M−H2O]+∙ | 212 / 214 | 18 | H 2 O | Dehydrated molecular ion |

| [ArOH]+∙ | 172 / 174 | 58 | C 3 H 6 O | Bromophenol radical cation |

| [Ar]+ | 155 / 157 | 75 | C 3 H 7 O 2∙ | Bromophenyl cation |

| [C6H5O]+ | 93 | 137 / 139 | C 3 H 6 O + ∙ Br | Phenoxy cation |

| [C5H5]+ | 65 | 165 / 167 | C 3 H 6 O + ∙ Br + CO | Cyclopentadienyl ring cation |

References

-

[1] Interpretation of Mass Spectra | IntechOpen. IntechOpen. Available at: [Link]

-

[6] Structure Determination of Organic Compounds. UNL | Powers Group. Available at:[Link]

-

[5] Spectrometric Identification of Organic Compounds 8. DOKUMEN.PUB. Available at:[Link]

-